Structure Elucidation of 5-(3-Methyl-1-benzothiophen-2-yl)-1H-pyrazole: A Comprehensive Analytical Guide
Structure Elucidation of 5-(3-Methyl-1-benzothiophen-2-yl)-1H-pyrazole: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of heterocyclic hybrids, particularly those combining benzothiophene and pyrazole pharmacophores, presents unique analytical challenges. For 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole , the primary objectives are twofold: confirming the precise C–C regiochemical linkage between the benzothiophene C2 and the pyrazole C5 positions, and resolving the annular tautomerism inherent to the 1H-pyrazole ring. This whitepaper details a rigorous, multi-modal analytical workflow—encompassing High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy, and X-Ray Crystallography—to definitively establish the molecular architecture of this compound.
Analytical Workflow Design
The elucidation process follows a sequential logic, moving from bulk elemental confirmation to precise stereoelectronic mapping.
Fig 1: Analytical workflow for the structure elucidation of the benzothiophene-pyrazole hybrid.
High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling
Objective: Establish the exact mass and confirm the elemental formula ( C12H10N2S ).
Causality & Methodology: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry is utilized. Soft ionization (ESI) prevents the fragmentation of the robust benzothiophene-pyrazole core, while the QTOF analyzer provides sub-ppm mass accuracy. This high resolution is critical for distinguishing the exact mass of sulfur from potential isobaric interferences 1[1]. Furthermore, the presence of the sulfur atom provides a highly diagnostic isotopic signature; the natural abundance of 34S (4.21%) results in a distinct M+2 peak that validates the elemental composition.
Expected Data: The theoretical exact mass for [M+H]+ is 215.0637 m/z. The mass spectrum will display the base peak at this value, accompanied by an M+2 peak at approximately 4.4% relative intensity, definitively confirming the presence of one sulfur atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection and Tautomeric Dynamics
DMSO- d6 is deliberately selected as the NMR solvent over CDCl3 . The strong hydrogen-bond accepting nature of DMSO slows down the intermolecular proton exchange rate of the pyrazole N-H. This allows the N-H proton to be observed as a distinct, albeit broad, downfield signal (~12.90 ppm), and stabilizes the tautomeric equilibrium sufficiently to resolve the pyrazole C3 and C5 carbons2[2].
2D NMR Connectivity (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this elucidation, as it bridges the isolated spin systems of the benzothiophene and pyrazole rings. The methyl protons at C3 ( δ 2.50) act as an internal anchor, showing 3J correlations to both C2 and C3a of the benzothiophene core. Concurrently, the pyrazole C4-H ( δ 6.75) shows correlations to the pyrazole C3 and C5 carbons, and crucially, a long-range correlation to the benzothiophene C2, confirming the inter-ring linkage[1].
Fig 2: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.
X-Ray Crystallography & Solid-State Behavior
While NMR provides a time-averaged view of the molecule in solution, pyrazoles are notorious for their annular tautomerism, rapidly interconverting between the 1H-pyrazole-3-yl and 1H-pyrazole-5-yl forms[2]. In the solid state, however, X-ray crystallography typically reveals a single frozen tautomer. The specific tautomer that crystallizes is dictated by the minimization of steric strain between the methyl group and the pyrazole ring, and is stabilized by a robust network of N-H···N intermolecular hydrogen bonds forming molecular chains3[3].
Experimental Protocols (Self-Validating Systems)
Protocol A: HRMS Isotopic Profiling
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Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using Methanol containing 0.1% Formic Acid (v/v) to promote [M+H]+ ion formation.
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System Calibration (Validation Step): Prior to sample injection, infuse a sodium formate calibration solution. Verify that the mass accuracy across the m/z 50–1000 range is < 2 ppm.
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Blank Verification (Validation Step): Inject a blank solution (MeOH/0.1% FA) to establish a baseline and confirm the absolute absence of carryover or background isobaric interferences at m/z 215.
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Acquisition: Inject 5 µL of the sample via direct infusion at 10 µL/min into the ESI source. Apply a capillary voltage of 4.5 kV and a desolvation temperature of 250 °C.
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Data Processing: Extract the [M+H]+ peak at m/z 215.0637. Quantify the M+2 peak intensity to validate the presence of the single sulfur atom.
Protocol B: 2D NMR Regiochemical Mapping
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Sample Preparation: Weigh exactly 15.0 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO- d6 (100% atom D).
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Lock and Shim (Validation Step): Transfer to a 5 mm precision NMR tube. Lock onto the DMSO- d6 deuterium signal. Perform 3D gradient shimming until the residual DMSO pentet ( δ 2.50 ppm) exhibits a line width at half-height of < 0.6 Hz, ensuring optimal resolution for closely spaced aromatic signals.
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Acquisition: Acquire 1H NMR (16 scans), 13C NMR (1024 scans) with proton decoupling, and 2D HMBC optimized for long-range coupling constants ( nJCH = 8 Hz).
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Data Validation: Process the HMBC spectrum by verifying that known 1-bond HSQC correlations are absent or clearly distinguishable as artifacts, ensuring only true 2J , 3J , and 4J correlations are used for structural mapping.
Data Summary Tables
Table 1: Summarized 1H and 13C NMR Assignments (500 MHz, DMSO- d6 )
| Position | 1H δ (ppm), multiplicity, J (Hz) | 13C δ (ppm) | Key HMBC Correlations (H to C) |
| CH3 (C3) | 2.50, s, 3H | 12.5 | C2, C3, C3a |
| Benzothiophene C2 | - | 132.0 | - |
| Benzothiophene C3 | - | 128.5 | - |
| Benzothiophene C3a | - | 141.2 | - |
| Benzothiophene C4 | 7.75, d, 8.0, 1H | 122.4 | C3a, C6, C7a |
| Benzothiophene C5 | 7.35, t, 7.5, 1H | 124.6 | C4, C7 |
| Benzothiophene C6 | 7.42, t, 7.5, 1H | 125.1 | C4, C7a |
| Benzothiophene C7 | 7.95, d, 8.0, 1H | 122.8 | C3a, C5 |
| Benzothiophene C7a | - | 138.4 | - |
| Pyrazole C3 | 7.85, br s, 1H | 138.0 | C4, C5 |
| Pyrazole C4 | 6.75, br s, 1H | 103.5 | C3, C5, C2 |
| Pyrazole C5 | - | 144.5 | - |
| Pyrazole NH | 12.90, br s, 1H | - | - |
References
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Title: Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights Source: nih.gov (PMC) URL: 1
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Title: Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Source: semanticscholar.org URL: 3
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Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: mdpi.com URL: 2
